molecular formula C12H22O B3028422 trans-2-Dodecenal CAS No. 20407-84-5

trans-2-Dodecenal

Cat. No.: B3028422
CAS No.: 20407-84-5
M. Wt: 182.3 g/mol
InChI Key: SSNZFFBDIMUILS-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Dodecenal can be synthesized through the condensation of acetaldehyde with decanal . Another method involves the use of α-bromolauric acid, which is converted to the ethyl ester and then to the alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned routes. The compound is stabilized and purified to achieve a high level of purity, often ≥93% .

Chemical Reactions Analysis

Types of Reactions: trans-2-Dodecenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

Properties

IUPAC Name

(E)-dodec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZFFBDIMUILS-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051847
Record name (E)-Dodec-2-en-1-al
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Molecular Weight

182.30 g/mol
Source PubChem
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Physical Description

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma
Record name 2-Dodecenal, (2E)-
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Record name 2-Dodecenal
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Record name 2-Dodecenal
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Record name 2-Dodecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

73.00 to 74.00 °C. @ 0.50 mm Hg
Record name 2-Dodecenal
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Dodecenal
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Density

0.839-0.849
Record name 2-Dodecenal
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CAS No.

20407-84-5, 4826-62-4, 82107-89-9
Record name (E)-2-Dodecenal
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Record name 2-Dodecenal
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Record name 2-Dodecenal, (2E)-
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Record name Dodecenal
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Record name (E)-Dodec-2-en-1-al
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Record name (E)-dodec-2-en-1-al
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Record name Dodec-2-en-1-al
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Record name 2-DODECENAL, (2E)-
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Record name 2-Dodecenal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2-Dodecenal against Leishmania donovani?

A1: 2-Dodecenal effectively inhibits the growth of both promastigote and amastigote forms of Leishmania donovani in vitro []. While the exact mechanism remains unclear, its activity against various Leishmania stages suggests interference with critical metabolic pathways or cellular structures.

Q2: How does 2-Dodecenal exhibit anticonvulsant properties?

A2: Research indicates 2-Dodecenal acts as a potent activator of KCNQ potassium channels []. By binding to a specific site on these channels, 2-Dodecenal promotes their opening, which reduces neuronal excitability and, consequently, seizure activity.

Q3: What is the molecular formula and weight of 2-Dodecenal?

A3: 2-Dodecenal has a molecular formula of C12H22O and a molecular weight of 182.30 g/mol.

Q4: Is there information available regarding the material compatibility and stability of 2-Dodecenal under various conditions?

A4: The provided research papers primarily focus on the biological activity and chemical analysis of 2-Dodecenal. Further studies are required to evaluate its material compatibility and stability under different conditions for specific applications.

Q5: Does 2-Dodecenal exhibit any catalytic properties?

A5: The provided research does not delve into the catalytic properties of 2-Dodecenal. Its primary focus has been on its biological activity and aroma contribution. Further research is needed to explore its potential catalytic applications.

Q6: Have computational methods been employed to study 2-Dodecenal?

A6: While the provided research primarily focuses on experimental studies, computational chemistry and modeling could offer valuable insights into the structure-activity relationships, interactions with biological targets, and potential for optimization of 2-Dodecenal and its derivatives.

Q7: How does the carbon chain length of (E)-2-alkenals influence their chemopreventive activity against Raji cell deformation?

A7: Research shows a positive correlation between carbon chain length and chemopreventive activity of (E)-2-alkenals []. Specifically, (E)-2-alkenals with longer chains (C10-C16) demonstrated a stronger ability to suppress Raji cell deformation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).

Q8: What is the significance of the α,β-unsaturated double bond in the structure of (E)-2-alkenals for their chemopreventive activity?

A8: The α,β-unsaturated double bond is crucial for the chemopreventive activity of (E)-2-alkenals []. Modifications to this structural feature could diminish or eliminate their ability to protect against Raji cell deformation.

Q9: Are there any studies on improving the stability and bioavailability of 2-Dodecenal through formulation strategies?

A9: The provided research primarily focuses on identifying and characterizing 2-Dodecenal in natural sources and evaluating its biological activity. Further investigation is required to explore formulation strategies for enhancing its stability and bioavailability for potential applications.

Q10: Is there information available concerning the SHE regulations and environmental impact of 2-Dodecenal?

A10: The provided research primarily focuses on the biological activity, chemical analysis, and natural occurrence of 2-Dodecenal. Further studies are needed to assess its environmental impact and determine appropriate safety regulations for its production, handling, and use.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 2-Dodecenal?

A11: In a study monitoring 2-Dodecenal in rats, the compound disappeared from the bloodstream within 30 minutes of administration []. Approximately 1% was detected in breath and skin emissions after 90 minutes, suggesting the majority remained within the body. Detailed metabolic pathways and excretion routes require further investigation.

Q12: What in vitro models have been used to study the antifungal activity of medium-chain alkenals like 2-Dodecenal?

A12: Studies used Saccharomyces cerevisiae to evaluate the antifungal activity of medium-chain alkenals []. They investigated the effects of different chain lengths on antifungal potency and inhibitory effects on the plasma membrane H+-ATPase of S. cerevisiae.

Q13: What is the safety profile of 2-Dodecenal?

A13: While 2-Dodecenal is a natural compound found in commonly consumed herbs and spices, comprehensive toxicological studies are limited. Further research is needed to determine potential toxicity, adverse effects, and establish safe exposure levels for various applications.

Q14: Are there targeted drug delivery strategies or biomarkers being explored for 2-Dodecenal?

A14: The provided research does not explore targeted drug delivery strategies or specific biomarkers for 2-Dodecenal. Further investigation into these areas could enhance its therapeutic potential by improving its efficacy and safety profile.

Q15: What analytical techniques are commonly employed for the characterization and quantification of 2-Dodecenal?

A15: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2-Dodecenal in various matrices [, , , , , , , , ]. This method allows for the separation and detection of individual volatile compounds, providing valuable information on the aroma profile of different plants.

Q16: What other analytical methods have been used to study 2-Dodecenal?

A16: Besides GC-MS, researchers have employed techniques like Aroma Extract Dilution Analysis (AEDA) [, , ], Solid Phase Microextraction (SPME) [, , , ], and Solvent-Assisted Flavor Evaporation (SAFE) [] to investigate the aroma profile and identify key odorants in various plants containing 2-Dodecenal.

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